(-)-11-hydroxy-Delta8-Tetrahydrocannabivarin (exempt preparation)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-11-hydroxy-Delta8-Tetrahydrocannabivarin is a naturally occurring cannabinoid found in the cannabis plant. It is a derivative of Delta8-Tetrahydrocannabivarin, which is known for its psychoactive properties. This compound is of interest due to its potential therapeutic effects and its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-11-hydroxy-Delta8-Tetrahydrocannabivarin typically involves the hydroxylation of Delta8-Tetrahydrocannabivarin. This can be achieved through various chemical reactions, including oxidation reactions using reagents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of (-)-11-hydroxy-Delta8-Tetrahydrocannabivarin involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from other by-products.
Chemical Reactions Analysis
Types of Reactions
(-)-11-hydroxy-Delta8-Tetrahydrocannabivarin undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(-)-11-hydroxy-Delta8-Tetrahydrocannabivarin has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cannabinoids.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential to treat conditions such as pain, inflammation, and neurological disorders.
Industry: Utilized in the development of cannabinoid-based products and pharmaceuticals.
Mechanism of Action
The mechanism of action of (-)-11-hydroxy-Delta8-Tetrahydrocannabivarin involves its interaction with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes. The compound’s effects are mediated through the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Delta8-Tetrahydrocannabivarin: The parent compound, known for its psychoactive properties.
Delta9-Tetrahydrocannabivarin: Another psychoactive cannabinoid with similar effects.
11-hydroxy-Delta9-Tetrahydrocannabivarin: A metabolite of Delta9-Tetrahydrocannabivarin with potent effects.
Uniqueness
(-)-11-hydroxy-Delta8-Tetrahydrocannabivarin is unique due to its specific hydroxylation at the 11th position, which may confer distinct pharmacological properties compared to its parent and related compounds. This structural difference can influence its interaction with cannabinoid receptors and its overall therapeutic potential.
Properties
Molecular Formula |
C19H26O3 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-propyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C19H26O3/c1-4-5-12-9-16(21)18-14-8-13(11-20)6-7-15(14)19(2,3)22-17(18)10-12/h6,9-10,14-15,20-21H,4-5,7-8,11H2,1-3H3/t14-,15-/m1/s1 |
InChI Key |
KERKCYZDMNZUKU-HUUCEWRRSA-N |
Isomeric SMILES |
CCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CO)O |
Canonical SMILES |
CCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.